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molecular formula C8H4ClNO2S B8337407 4-Isothiocyanato-2-chlorobenzoic acid CAS No. 486415-44-5

4-Isothiocyanato-2-chlorobenzoic acid

Cat. No. B8337407
M. Wt: 213.64 g/mol
InChI Key: LCJMEPDBFOJQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102602B2

Procedure details

A methylene chloride solution (235 mL) of triethylamine (30.6 mL, 219.5 mmol) and thiocarbonyldiimidazole (23.01 g, 129.14 mmol) was dropped to a methylene chloride solution (130 mL) of 4-amino-2-chlorobenzoic acid (18.84 g, 109.82 mmol) under cooling with ice, followed by stirring for one hour while an internal temperature of at most 10° C. was maintained. 4M hydrochloric acid (120 mL, 480 mmol) was dropped so that the internal temperature became at most 10° C., followed by stirring under cooling with ice for one hour. Water (10 mL) was added, and the formed pink solid was collected by filtration, washed with water (100 mL) five times and dried under reduced pressure to obtain 4-isothiocyanato-2-chlorobenzoic acid as a colorless solid (21.36 g, yield: 91%, HPLC purity: 98.2%).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Quantity
23.01 g
Type
reactant
Reaction Step Three
Quantity
18.84 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([N:15]1[CH:19]=[CH:18]N=C1)(N1C=CN=C1)=[S:9].NC1C=[CH:28][C:24]([C:25]([OH:27])=[O:26])=[C:23]([Cl:30])[CH:22]=1.Cl>O.C(Cl)Cl>[N:15]([C:19]1[CH:18]=[CH:28][C:24]([C:25]([OH:27])=[O:26])=[C:23]([Cl:30])[CH:22]=1)=[C:8]=[S:9]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23.01 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
18.84 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
235 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for one hour while an internal temperature of at most 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
became at most 10° C.
STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the formed pink solid was collected by filtration
WASH
Type
WASH
Details
washed with water (100 mL) five times
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=S)C1=CC(=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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